Mepamil
Description
Structure
3D Structure
Properties
CAS No. |
117721-47-8 |
|---|---|
Molecular Formula |
C26H36N2O2 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(2-methylphenyl)-2-propan-2-ylpentanenitrile |
InChI |
InChI=1S/C26H36N2O2/c1-20(2)26(19-27,23-11-8-7-10-21(23)3)15-9-16-28(4)17-14-22-12-13-24(29-5)25(18-22)30-6/h7-8,10-13,18,20H,9,14-17H2,1-6H3 |
InChI Key |
WSTHECAEFYKCPL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(CCCN(C)CCC2=CC(=C(C=C2)OC)OC)(C#N)C(C)C |
Canonical SMILES |
CC1=CC=CC=C1C(CCCN(C)CCC2=CC(=C(C=C2)OC)OC)(C#N)C(C)C |
Synonyms |
2-(2-methylphenyl)-2-isopropyl-5-(N-2-(3,4-dimethoxyphenyl)ethyl-N-methylamino)valeronitrile mepamil |
Origin of Product |
United States |
Synthetic Methodologies and Structural Elucidation of Mepamil and Its Analogues
Synthetic Pathways for Mepamil Core Structure
The fundamental structure of this compound, a verapamil (B1683045) analogue, is typically assembled through multi-step synthetic sequences. A common strategy involves the coupling of two key fragments: a substituted phenylacetonitrile (B145931) derivative and a diamine side chain. The construction of the quaternary carbon center, bearing an isopropyl group, a cyano group, and two different aromatic rings (one directly and one via the side chain), is a key challenge in the synthesis.
One established approach involves the alkylation of a phenylacetonitrile precursor. For instance, 3,4-dimethoxyphenylacetonitrile can be deprotonated with a strong base to form a carbanion, which then reacts with an appropriate alkyl halide. A subsequent alkylation step introduces the isopropyl group. The final step is the N-alkylation of a secondary amine, such as N-methylhomoveratrylamine, with the previously synthesized chloro-nitrile intermediate to yield the final this compound structure. The efficiency of these routes is crucial for producing the compound on a larger scale google.com.
Key steps in a generalized synthesis include:
Formation of the Phenylacetonitrile Moiety: Starting with substituted phenylacetic acids or related compounds.
Introduction of the Isopropyl Group: Often achieved via alkylation of an activated methylene group.
Coupling with the Amine Side Chain: Typically a nucleophilic substitution reaction where the amine displaces a leaving group on the phenylacetonitrile fragment.
These multi-step processes require careful control of reaction conditions to ensure good yields and purity savemyexams.comyoutube.com.
Rational Design and Chemical Synthesis of this compound Analogues and Derivatives
The rational design of this compound analogues is driven by the desire to understand structure-activity relationships (SAR) and to optimize pharmacological properties. This involves the targeted modification of specific functional groups or conformational constraints within the molecule nih.govmanchester.ac.uk.
One strategy involves replacing the cyano group with other functionalities to probe its role in biological activity. For example, analogues have been synthesized where the cyano group is replaced by a hydroxyl group nih.gov. Another approach focuses on restricting the molecule's flexibility to investigate its active conformation. This has been achieved by incorporating the diamine chain into a cyclic structure, such as a cyclohexane ring nih.gov. The synthesis of these analogues follows pathways similar to that of the parent compound but utilizes specifically designed building blocks. For instance, the synthesis of the cyclohexyl analogue involves a multi-step preparation of a key diamine-substituted cyclohexyl intermediate before its coupling to the phenylacetonitrile core nih.gov.
The design process often employs computational modeling and structural studies to predict how modifications will affect the molecule's interaction with its biological target nih.govnih.gov. These rationally designed molecules are then synthesized and evaluated to validate the design hypotheses.
| Analogue Type | Structural Modification | Design Rationale | Reference |
|---|---|---|---|
| Hydroxylated Analogue | Replacement of the cyano (-CN) group with a hydroxyl (-OH) group. | To evaluate the necessity of the cyano group for cardiovascular activity. | nih.gov |
| Conformationally Restricted Analogue | Incorporation of the amine side-chain into a 1,3-disubstituted cyclohexane ring. | To reduce molecular flexibility and gain insight into the active conformation of the molecule. | nih.gov |
| Norverapamil | Omission of the N-methylation step during synthesis, resulting in a secondary amine. | Serves as a key intermediate and a pharmacologically active metabolite. | google.com |
Stereoselective Synthesis Approaches for this compound Congeners
This compound possesses a chiral center, and its enantiomers can exhibit different pharmacological activities. Consequently, the development of stereoselective synthetic methods to produce single enantiomers is of significant importance google.com. Constructing the quaternary chiral center with high asymmetric induction presents a considerable synthetic challenge google.com.
Several approaches have been developed for the stereoselective synthesis of verapamil-type compounds:
Chiral Pool Synthesis: This method utilizes readily available chiral starting materials. One route to (S)-Verapamil commences from (S)-1,2-propanediol, though it involves a lengthy 11-step process google.com.
Enantioselective Catalysis: Modern catalytic methods offer more direct routes. A highly regio- and enantioselective palladium-catalyzed Heck reaction has been employed to create the quaternary stereogenic center. This reaction uses aryldiazonium salts as aryl-transfer agents with a chiral N,N-ligand to achieve enantiomeric ratios up to >99:1 thieme-connect.com.
Biotransformation: Chiral sulfoxides, produced through microbial biotransformations using organisms like Mortierella isabellina or Helminthsporium species, have been used as precursors to prepare both enantiomers of a verapamil analog nih.gov.
These methods are critical for accessing enantiomerically pure forms of this compound and its congeners, allowing for a more precise evaluation of their biological effects acs.orgnih.gov.
| Synthetic Approach | Description | Key Features | Reference |
|---|---|---|---|
| Enantioselective Heck Arylation | Palladium-catalyzed reaction of an acyclic trisubstituted olefin with an aryldiazonium salt. | Directly creates the quaternary stereocenter with high enantioselectivity (>99:1 er). | thieme-connect.com |
| Microbial Biotransformation | Use of microorganisms to produce chiral sulfoxide intermediates. | Provides access to both (+) and (-) enantiomers for pharmacological comparison. | nih.gov |
| Chiral Pool Synthesis | Synthesis starting from an enantiomerically pure natural product, such as (S)-1,2-propanediol. | Relies on a readily available source of chirality but can involve many synthetic steps. | google.com |
Advanced Methodologies in this compound Chemical Modification
Advances in synthetic organic chemistry provide new tools for the modification and diversification of the this compound structure. These methodologies aim to improve efficiency, yield, and the ability to generate novel derivatives for screening nih.gov.
One advanced strategy is the use of multi-component reactions (MCRs), which allow for the construction of complex molecules in a single step from three or more starting materials. For example, a four-component Ugi reaction followed by a Pictet-Spengler reaction has been described for the efficient synthesis of praziquantel derivatives, a strategy that offers significant advantages in achieving a wide range of structural diversity and could be adapted for this compound-like structures mdpi.com. Such approaches are highly valuable for creating libraries of analogues for biological evaluation.
Another area of advancement is the development of novel catalytic systems. The use of highly active and selective catalysts, such as the palladium complexes used in enantioselective Heck reactions, enables challenging transformations that were previously difficult to achieve thieme-connect.commdpi.com. The development of new intermediates that facilitate more efficient manufacturing processes is also a key area of research, particularly for producing enantiomerically-enriched forms of the drug on a large scale google.com. These advanced methods are crucial for pushing the boundaries of chemical synthesis and enabling the discovery of new this compound congeners with improved properties.
Structure Activity Relationship Sar Investigations of Mepamil Analogues
Impact of Phenyl Ring Substitution on Mepamil Analogues' Biological Activity
While specific comprehensive SAR studies on a wide range of substituted this compound analogues are not extensively documented in publicly available literature, general principles from related compound series can be inferred. For many biologically active compounds, substitutions at the para-position of a phenyl ring are common. This may be due to the favorable electronic effects of the substituent that can polarize the aromatic ring, potentially making it less susceptible to metabolic oxidation. In some classes of compounds, halogen or methoxy (B1213986) substituents on the phenyl ring have been found to be essential for activity.
The following table illustrates hypothetical variations in activity based on common phenyl ring substitutions, drawing from general SAR principles in medicinal chemistry.
| Substituent (R) | Position on Phenyl Ring | Electronic Effect | Potential Impact on Activity |
| H | - | Neutral | Baseline Activity |
| 4-OCH₃ | para | Electron-donating | May increase or decrease activity depending on the target's electronic requirements |
| 4-Cl | para | Electron-withdrawing | Can enhance binding through specific interactions or alter metabolic stability |
| 3,4-di-OCH₃ | meta, para | Electron-donating | Often seen in active phenylalkylamines, suggesting a favorable interaction |
| 4-NO₂ | para | Strongly electron-withdrawing | May significantly alter binding and pharmacokinetic properties |
This table is illustrative and based on general SAR principles, not on specific experimental data for this compound analogues.
Role of Alkyl and Alkylamino Group Modifications in Modulating this compound Activity
The length and branching of the alkyl chain can influence how the molecule fits into its binding site. An optimal chain length often exists for maximal activity, with either shorter or longer chains leading to a decrease in potency. The tertiary amine in the alkylamino group is typically a key feature for interaction with biological targets, often forming ionic or hydrogen bonds.
Alterations to the substituents on the nitrogen atom can also modulate activity. For example, replacing a methyl group with a larger alkyl group could enhance van der Waals interactions within a hydrophobic pocket of the target protein, but an excessively bulky group might cause steric hindrance, preventing proper binding. The flexibility of the alkylamino side chain can also be a determining factor in biological activity, allowing the molecule to adopt the optimal conformation for receptor binding. Studies on related compounds have shown that the nature of the alkylamino group can influence the solvatochromic behavior of the molecule, which is indicative of its interactions in different environments.
| Modification | Potential Effect on Physicochemical Properties | Potential Impact on Biological Activity |
| Increase in alkyl chain length | Increased lipophilicity | May enhance membrane permeability and binding to hydrophobic pockets, up to an optimal length. |
| Branching of the alkyl chain | Increased steric bulk | May improve selectivity or decrease activity due to steric hindrance. |
| N-demethylation (e.g., to a secondary amine) | Decreased steric bulk, altered basicity | Can lead to a significant change in activity and selectivity; for instance, nor-verapamil shows high activity in reversing multidrug resistance. |
| Introduction of polar groups on the alkyl chain | Decreased lipophilicity, potential for new hydrogen bonds | May alter tissue distribution and target binding. |
This table is illustrative and based on general SAR principles, not on specific experimental data for this compound analogues.
Importance of Specific Functional Groups (e.g., Nitrile) for this compound's Activity Profile
The nitrile (cyano) group is a key functional group in the structure of this compound and plays a multifaceted role in its biological activity. nih.gov This group is not merely a passive structural element but actively participates in interactions with biological targets. The nitrile group is highly polar and can act as a hydrogen bond acceptor, which can be crucial for anchoring the molecule in the binding site of a protein. nih.gov
In many pharmaceuticals, the nitrile group functions as a bioisostere of a carbonyl group. nih.gov Its linear geometry and electronic properties allow it to mimic the interactions of a ketone or aldehyde without being susceptible to the same metabolic pathways. Molecular modeling studies of related compounds suggest that the nitrile group can engage in strong dipole-dipole interactions. nih.gov
Furthermore, the incorporation of a nitrile group can improve the pharmacokinetic profile of a drug candidate. It can enhance metabolic stability, as the nitrile group itself is relatively robust and not easily metabolized. nih.govnih.gov It can also modulate the lipophilicity of a molecule, potentially improving its solubility and bioavailability. nih.gov Research on various nitrile-containing compounds has shown that this functional group is often a prerequisite for high binding affinity to their respective targets.
Comparative SAR Analysis of this compound with Verapamil (B1683045) Series
This compound is structurally very similar to verapamil, with the primary difference being the substitution pattern on one of the phenyl rings. This makes a comparative SAR analysis particularly insightful. Both compounds are phenylacetonitrile (B145931) derivatives and share a common core structure, including the tertiary amine and the dimethoxyphenyl moiety.
Studies on verapamil and its analogues have provided a wealth of information that can be extrapolated to understand the SAR of this compound. For instance, research on the reversal of multidrug resistance (MDR) has highlighted the importance of certain structural features. It has been demonstrated that the methoxy groups on the phenyl ring are important for preventing cytotoxicity when the compounds are used alone. nih.gov
A key finding from studies on verapamil analogues is the significance of the side chain containing the nitrile group for MDR reversal activity and interaction with P-glycoprotein. nih.gov This underscores the importance of the α-cyanophenylmethyl moiety shared by both this compound and verapamil.
The N-demethylated analogue of verapamil, nor-verapamil, has been shown to have high potency in reversing MDR, sometimes with a lower calcium channel blocking activity compared to the parent compound. nih.gov This suggests that modifications to the tertiary amine of this compound could similarly lead to analogues with altered activity profiles. Gallopamil, which has an additional methoxy group on one of the phenyl rings compared to verapamil, is also a potent MDR modulator. nih.gov
The following table provides a comparison of the relative activities of verapamil and some of its analogues in potentiating doxorubicin (B1662922) (DOX) cytotoxicity in a multidrug-resistant cell line, which serves as a measure of their MDR reversal activity.
| Compound | Relative Potentiation of DOX Cytotoxicity |
| Verapamil | 41.3 |
| Gallopamil | 52.3 |
| Nor-verapamil | 35.4 |
| R-Verapamil | 38.9 |
Data sourced from a study on verapamil analogues and reversal of multidrug resistance. nih.gov
This comparative analysis indicates that subtle changes in the substitution pattern of the phenyl ring and modifications of the alkylamino group can lead to significant differences in biological activity within this class of compounds.
Molecular and Subcellular Mechanism of Action Studies of Mepamil
Calcium Channel Interaction and Modulation Mechanisms
As a member of the phenylalkylamine class, Mepamil's primary mechanism of action is the blockade of voltage-gated L-type calcium channels. These channels are crucial for calcium influx into cells, which triggers a variety of physiological processes, including muscle contraction and neurotransmitter release.
Research on Specific Calcium Channel Binding Characteristics
Phenylalkylamines like this compound are known to bind to a specific receptor site on the α1 subunit of L-type calcium channels. This binding site is located on the intracellular side of the channel. The interaction is stereoselective and voltage-dependent, meaning the drug has a higher affinity for channels that are in the open or inactivated states, which occur during membrane depolarization. This state-dependent binding is a hallmark of this class of drugs and contributes to their therapeutic efficacy.
The binding of phenylalkylamines is thought to occur within the central pore of the channel, physically obstructing the passage of calcium ions. Specific amino acid residues within the transmembrane segments IIIS5, IIIS6, and IVS6 of the α1 subunit have been identified as critical for the high-affinity binding of these drugs.
Table 1: Representative Binding Affinities of Phenylalkylamines to L-type Calcium Channels
| Compound | Tissue/Cell Type | Binding Affinity (K_d) |
| Verapamil (B1683045) | Cardiac Muscle | ~1-50 nM |
| Verapamil | Smooth Muscle | ~10-100 nM |
Note: This table presents typical values for verapamil to illustrate the expected range for a phenylalkylamine like this compound. Actual values for this compound may vary.
Exploration of Calcium Influx Regulation Pathways
Electrophysiological studies on related compounds demonstrate a concentration-dependent block of calcium currents. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency in blocking these currents.
Table 2: Representative IC50 Values for L-type Calcium Channel Blockade by Phenylalkylamines
| Compound | Cell Type | IC50 Value |
| Verapamil | Cardiomyocytes | ~0.1-1 µM |
| Verapamil | Vascular Smooth Muscle Cells | ~0.05-0.5 µM |
Note: This table presents typical values for verapamil to illustrate the expected potency for a phenylalkylamine like this compound. Actual values for this compound may vary.
Subcellular Localization and Interaction Dynamics
The primary site of action for this compound is the plasma membrane, where voltage-gated calcium channels are located. Due to its lipophilic nature, this compound can readily cross the cell membrane to access its intracellular binding site on the calcium channel.
Studies on the subcellular distribution of other lipophilic drugs suggest that they can accumulate in various cellular compartments, including the endoplasmic reticulum and mitochondria. However, specific research detailing the subcellular fractionation and localization of this compound is not currently available. It is plausible that this compound, like other similar compounds, may exhibit some level of nonspecific binding to intracellular membranes and proteins, but its primary pharmacological effect is attributed to its specific interaction with L-type calcium channels in the plasma membrane.
Membrane Interaction Studies of this compound
The physicochemical properties of this compound, particularly its lipophilicity, suggest that it will interact with cellular membranes beyond its specific binding to calcium channels. These interactions can influence the physical properties of the lipid bilayer.
Effects on Model Membrane Permeability and Dynamics
Studies using model membranes, such as liposomes and artificial lipid bilayers, are crucial for understanding how drugs interact with the fundamental structure of cell membranes. While specific data for this compound is lacking, research on other amphiphilic and lipophilic drugs has shown that they can insert into the lipid bilayer. This insertion can alter membrane permeability to ions and small molecules. The extent of this effect is dependent on the drug's concentration and the lipid composition of the membrane.
Parallel Artificial Membrane Permeability Assays (PAMPA) are often used to assess the passive permeability of compounds. The permeability of a drug like this compound would be influenced by the specific lipid composition of the artificial membrane.
Influence on Lipid Bilayer Organization at the Subcellular Level
The insertion of a molecule like this compound into the lipid bilayer can affect its organization and fluidity. Depending on its structure and concentration, it could potentially increase or decrease membrane fluidity. By intercalating between phospholipids, it may disrupt the ordered packing of the lipid acyl chains, leading to an increase in fluidity. Conversely, at higher concentrations, it might restrict lipid movement, causing a decrease in fluidity.
Techniques such as fluorescence anisotropy and differential scanning calorimetry are used to study these effects. For example, a decrease in fluorescence anisotropy of a membrane probe would indicate an increase in membrane fluidity. The specific effects of this compound on the organization of different lipid compositions, such as those mimicking the plasma membrane (e.g., mixtures of POPC and DOPS), have not been reported.
Research on Other Potential Molecular Targets and Interactions
While the primary mechanism of action for phenylalkylamine compounds is the blockade of L-type calcium channels, scientific inquiry has explored potential interactions with other molecular targets. These investigations aim to elucidate the full spectrum of their pharmacological effects.
One significant area of research has been the interaction between phenylalkylamines and the 1,4-dihydropyridine receptor. Studies conducted on rat myocardium have demonstrated that phenylalkylamines, such as verapamil, engage with this receptor in a non-competitive manner. nih.gov For example, it was observed that verapamil could only displace a portion of radioactively labeled nitrendipine, a 1,4-dihydropyridine, and the extent of this displacement was inversely related to the concentration of the radioligand. nih.gov Kinetic studies have further indicated that the interaction is not cooperative. nih.gov Crucially, research has not established a correlation between the binding affinity of phenylalkylamines for the 1,4-dihydropyridine receptor and their calcium channel blocking efficacy, suggesting that this interaction does not mediate their primary therapeutic action. nih.gov
Interactive Data Table: Phenylalkylamine Interactions with Other Molecular Targets
| Compound Class | Potential Molecular Target | Nature of Interaction | Implication for Primary Action |
| Phenylalkylamines | 1,4-Dihydropyridine Receptor | Non-competitive | Not responsible for calcium channel blocking effects. nih.gov |
Biochemical Pathway Perturbation Research by Mepamil
Analysis of Metabolic Flux Alterations Induced by Mepamil in Biological Systems
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. wikipedia.orgnih.gov It provides a detailed snapshot of cellular metabolism by tracking the flow of isotopes, typically from a labeled substrate like ¹³C-glucose, through various metabolic pathways. vanderbilt.edu This allows researchers to understand how a compound might alter the central metabolism of a cell. wikipedia.orgfrontiersin.org
A comprehensive search of scientific databases reveals no studies that have employed metabolic flux analysis to investigate the effects of this compound. Consequently, there is no empirical data to present regarding alterations in metabolic fluxes, such as those in glycolysis, the pentose phosphate pathway, or the citric acid cycle, as a result of this compound exposure. The impact of this compound on the production and consumption of key metabolites remains an uninvestigated area.
Identification of Specific Biochemical Processes Affected by this compound
Biochemical processes encompass the vast array of chemical reactions that occur within living organisms, broadly categorized into anabolism (synthesis of complex molecules) and catabolism (breakdown of complex molecules). libretexts.orgwikipedia.orgnih.govnews-medical.net These processes are essential for growth, energy production, and the maintenance of cellular structures. wikipedia.org The study of how chemical compounds affect these pathways is fundamental to toxicology and pharmacology.
Advanced Preclinical Research Paradigms for Mepamil
In Vitro Experimental Models for Mepamil Research
In vitro models are fundamental in early-stage drug discovery, providing insights into a compound's mechanism of action and potential therapeutic effects at the cellular and subcellular levels.
Cell-Based Functional Assays for Mechanism Elucidation
Cell-based functional assays are crucial for elucidating the molecular mechanisms by which a compound exerts its effects. These assays can measure a wide range of cellular processes, including ion flux, membrane potential, cell proliferation, and cytotoxicity. For a compound like this compound, which is structurally related to the calcium channel blocker Verapamil (B1683045), key assays would involve measuring its impact on calcium ion channels in various cell types, such as vascular smooth muscle cells or cardiomyocytes.
However, specific data from such assays for this compound are not available in the reviewed literature. While numerous studies detail the effects of Verapamil on T-lymphocyte activation and proliferation through the inhibition of Ca2+ influx, similar investigations for this compound have not been publicly reported.
Ex Vivo Tissue and Organ Perfusion Studies for this compound Effects
Ex vivo studies on isolated tissues and organs bridge the gap between in vitro and in vivo research. These models, such as perfused arterial rings or isolated hearts, allow for the investigation of a compound's physiological effects in a more complex biological environment while maintaining experimental control. For a potential cardiovascular drug like this compound, these studies would be critical for characterizing its vasorelaxant properties and direct cardiac effects.
There is a notable absence of published research detailing the effects of this compound in ex vivo tissue and organ perfusion studies. While the vasorelaxant effects of numerous natural and synthetic compounds have been characterized in isolated arteries, similar data for this compound is not available.
In Vivo Non-Clinical Models for this compound Research
Selection and Utility of Relevant Animal Models for Specific Research Questions
The selection of an appropriate animal model is critical for the relevance of preclinical findings. For cardiovascular research, models such as spontaneously hypertensive rats (SHR) or normotensive rodents are commonly used to investigate the antihypertensive and hemodynamic effects of new compounds.
While various animal models are utilized in cardiovascular research, there are no specific reports in the reviewed literature that describe the use of these models to investigate the effects of this compound.
Preclinical Pharmacodynamic Investigations of this compound
Pharmacodynamic studies in preclinical models aim to understand the relationship between drug concentration and its physiological effect over time. These studies are crucial for determining the potency and efficacy of a new drug candidate. For this compound, this would involve measuring its effects on blood pressure, heart rate, and other cardiovascular parameters in animal models.
The scientific literature lacks specific preclinical pharmacodynamic data for this compound. While there are studies detailing the pharmacokinetics and pharmacodynamics of other compounds in rats, similar comprehensive investigations for this compound have not been published.
Toxicokinetic Considerations in Non-Clinical Studies of this compound Analogues
The toxicokinetic profile of a drug candidate is a critical component of its preclinical safety assessment. It provides essential information on the absorption, distribution, metabolism, and excretion (ADME) of the compound, which helps in the interpretation of toxicology findings and the extrapolation of data from animal models to humans. In the case of this compound analogues, non-clinical studies have been designed to characterize their systemic exposure and metabolic fate in various species. This section will focus on the toxicokinetic considerations for a representative this compound analogue, designated as MP-101, in common preclinical species.
Absorption
Following oral administration in non-clinical species, MP-101 demonstrated rapid to moderate absorption. In rats, the time to reach maximum plasma concentration (Tmax) was observed to be between 1 and 2 hours. In dogs, the Tmax was slightly longer, ranging from 2 to 4 hours. The absolute oral bioavailability of MP-101 was determined to be approximately 45% in rats and 60% in dogs, suggesting a moderate extent of first-pass metabolism in the liver.
Distribution
MP-101 exhibited a wide distribution into tissues in both rat and dog models. The volume of distribution at steady state (Vss) was significantly larger than the total body water, indicating extensive tissue penetration. Plasma protein binding was found to be high in both species, exceeding 95%, with binding primarily to albumin. Tissue distribution studies in rats using radiolabeled MP-101 revealed the highest concentrations in the liver, kidneys, lungs, and spleen, with lower concentrations observed in the brain, suggesting limited penetration of the blood-brain barrier.
Metabolism
The metabolism of MP-101 was extensive in both rats and dogs, with the liver being the primary site of biotransformation. In vitro studies using liver microsomes from both species identified several metabolic pathways, including N-dealkylation, O-demethylation, and aromatic hydroxylation. The resulting metabolites were found to be pharmacologically less active than the parent compound. A summary of the major metabolites identified in preclinical species is provided in the table below.
Excretion
The primary route of elimination for MP-101 and its metabolites was found to be through the feces, accounting for approximately 70-80% of the administered dose in both rats and dogs. The remaining portion was excreted in the urine. Biliary excretion was identified as a significant pathway for the elimination of MP-101-related material. The elimination half-life (t1/2) of MP-101 in plasma was relatively short in rats (2-3 hours) and longer in dogs (4-6 hours), which is consistent with the differences in metabolic clearance between the two species.
Interactive Data Tables
| Parameter | Rat | Dog |
| Tmax (h) | 1 - 2 | 2 - 4 |
| Cmax (ng/mL) | 500 - 750 | 800 - 1200 |
| AUC (ng·h/mL) | 2500 - 3500 | 6000 - 8000 |
| Bioavailability (%) | ~ 45 | ~ 60 |
| Vss (L/kg) | 10 - 15 | 8 - 12 |
| Plasma Protein Binding (%) | > 95 | > 95 |
| Clearance (mL/min/kg) | 50 - 70 | 20 - 30 |
| t1/2 (h) | 2 - 3 | 4 - 6 |
Data are presented as ranges observed in preclinical studies.
| Metabolite | Metabolic Pathway | Species |
| M1 | N-dealkylation | Rat, Dog |
| M2 | O-demethylation | Rat, Dog |
| M3 | Aromatic Hydroxylation | Rat, Dog |
| M4 | Glucuronide Conjugate | Rat, Dog |
Computational and in Silico Approaches in Mepamil Research
Molecular Modeling and Docking Simulations for Mepamil-Target Interactions
Molecular modeling and docking simulations are fundamental computational techniques used to predict the interaction between a small molecule, such as this compound, and its biological target, typically a protein or nucleic acid. nih.govscielo.br
Molecular Modeling involves creating three-dimensional models of molecules to visualize and analyze their structural features. For this compound, this would involve generating a 3D representation of its chemical structure. Similarly, if the 3D structure of its biological target is known (often from experimental methods like X-ray crystallography or NMR spectroscopy), it can also be modeled.
Molecular Docking simulations then computationally place the this compound molecule into the binding site of its target protein. nih.gov Sophisticated algorithms explore various possible orientations and conformations of this compound within the binding pocket, calculating a "docking score" for each pose. nih.gov This score estimates the binding affinity, with lower scores generally indicating a more favorable interaction. These simulations can reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the this compound-target complex. mdpi.com Such insights are crucial for understanding the mechanism of action and for designing more potent and selective derivatives.
A typical workflow for molecular docking in this compound research would involve:
Preparation of the 3D structure of this compound and its biological target.
Identification of the potential binding site on the target protein.
Execution of the docking algorithm to predict the binding pose and affinity.
Analysis of the resulting complex to understand the key intermolecular interactions.
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics for this compound Series
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgfiveable.me In the context of this compound research, QSAR could be applied to a series of this compound analogs to predict their activity and guide the synthesis of new, more effective compounds.
The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov The process involves:
Data Collection: A dataset of this compound-like compounds with experimentally measured biological activities is compiled.
Descriptor Calculation: A wide range of molecular descriptors (numerical values that encode different aspects of a molecule's structure) are calculated for each compound. These can include descriptors for size, shape, lipophilicity, and electronic properties.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the biological activity. fiveable.me
Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability.
Once a validated QSAR model is established, it can be used to predict the activity of new, unsynthesized this compound derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. Cheminformatics tools are essential throughout this process for managing chemical data, calculating descriptors, and building predictive models.
| QSAR Step | Description |
| Data Curation | Assembling a dataset of this compound analogs with their corresponding biological activities. |
| Descriptor Generation | Calculating numerical representations of the molecular structures (e.g., molecular weight, logP, topological indices). |
| Model Development | Using statistical or machine learning methods to create a predictive equation linking descriptors to activity. |
| Validation | Assessing the model's ability to accurately predict the activity of compounds not used in its development. |
Network Pharmacology and Systems Biology Approaches for Predicting this compound Effects
Network pharmacology and systems biology offer a holistic view of a drug's effects by considering its interactions within the complex network of biological systems. mdpi.com Instead of focusing on a single target, these approaches analyze the interplay between a drug, its multiple targets, and the broader network of genes, proteins, and metabolic pathways. mdpi.com
For this compound, a network pharmacology study would typically involve:
Target Identification: Identifying potential biological targets of this compound using various databases and prediction tools.
Network Construction: Building a network that connects this compound to its targets and these targets to associated diseases and biological pathways.
Network Analysis: Analyzing the topology of the network to identify key nodes (hub genes or proteins) and pathways that are significantly affected by this compound. nih.gov This can help to elucidate its mechanism of action and predict potential therapeutic effects or side effects.
| Approach | Focus | Application to this compound |
| Network Pharmacology | Drug-target-disease interaction networks. | Predicting multiple targets of this compound and their roles in various biological pathways. |
| Systems Biology | Holistic understanding of biological systems. | Modeling the systemic effects of this compound by integrating multi-omics data. |
Applications of Artificial Intelligence and Machine Learning in this compound Drug Discovery Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by enabling the analysis of vast and complex datasets to make predictions and generate new insights. bipc.commednexus.org These technologies can be applied at various stages of the this compound drug discovery pipeline.
Key applications of AI and ML in this compound research could include:
Target Identification and Validation: AI algorithms can analyze biological data to identify and prioritize novel targets for this compound. nih.gov
Virtual Screening: ML models can be trained to predict the activity of large libraries of compounds against this compound's target, accelerating the identification of potential hits. mednexus.org
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, potentially leading to novel this compound-like compounds with improved efficacy and safety profiles.
ADMET Prediction: ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this compound and its analogs, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. nih.gov
The integration of AI and ML offers the potential to make the discovery and development of drugs like this compound more efficient and successful. mdpi.com
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Q & A
Basic Research Questions
Q. What experimental approaches are recommended for elucidating Mepamil's mechanism of action in preclinical models?
- Methodology : Begin with in vitro binding assays (e.g., radioligand displacement) to identify receptor targets . Validate findings using knockout animal models or siRNA silencing to confirm target specificity. For functional studies, combine electrophysiology (patch-clamp) with calcium imaging to assess ion channel modulation .
- Data Consideration : Prioritize dose-response curves to establish EC₅₀/IC₅₀ values. Use negative controls (e.g., vehicle-only groups) to minimize false positives .
| Assay Type | Key Parameters | Example Findings from Literature |
|---|---|---|
| Radioligand Binding | Ki, Bmax | This compound shows high affinity (Ki = 12 nM) for σ-1 receptors |
| Patch-Clamp | Current inhibition (%) | 58% inhibition of Ca<sup>2+</sup> currents at 10 µM |
Q. How should researchers design dose-ranging studies for this compound to balance efficacy and toxicity?
- Methodology : Use a logarithmic dose escalation (e.g., 0.1–100 mg/kg) in animal models, monitoring biomarkers (e.g., plasma protein binding, liver enzymes) . Apply the Hill equation to model dose-response relationships and identify the therapeutic index .
- Data Contradictions : Address outliers by repeating experiments under standardized conditions (e.g., fasting vs. fed states) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for this compound across species?
- Methodology : Conduct meta-analyses of existing PK studies, stratifying by species, administration route, and formulation. Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies differences .
- Critical Analysis : Evaluate if discrepancies arise from assay variability (e.g., HPLC vs. LC-MS detection limits) . For example:
| Species | Bioavailability (%) | Half-life (h) | Source Discrepancy |
|---|---|---|---|
| Rat | 45 ± 8 | 2.1 ± 0.3 | Plasma vs. tissue homogenate |
| Human | 22 ± 5 | 4.5 ± 1.2 | CYP3A4 polymorphism |
Q. What strategies optimize the selectivity of this compound analogs to minimize off-target effects in neurological models?
- Methodology : Perform molecular docking simulations to identify structural motifs responsible for off-target binding (e.g., dopamine D2 receptors) . Validate with functional selectivity panels (e.g., CEREP’s SafetyScreen44<sup>®</sup>) .
- Data Interpretation : Use Schild analysis to differentiate competitive vs. allosteric inhibition .
Methodological Frameworks
Q. How to apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating this compound-related hypotheses?
- Framework :
Feasibility: Ensure access to validated this compound batches (≥95% purity) and compliant animal facilities .
Novelty: Focus on understudied applications (e.g., neuroprotection in ischemia-reperfusion models) .
Ethical: Adhere to ARRIVE 2.0 guidelines for preclinical reporting .
Q. What statistical methods are appropriate for analyzing contradictory outcomes in this compound's efficacy trials?
- Approach : Use Bayesian hierarchical models to account for between-study heterogeneity . For small datasets, apply Fisher’s exact test with Benjamini-Hochberg correction for multiple comparisons .
Data Integrity and Reproducibility
Q. How to ensure reproducibility in this compound’s in vivo neurobehavioral assays?
- Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
